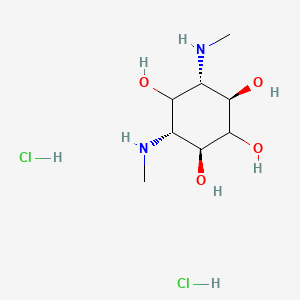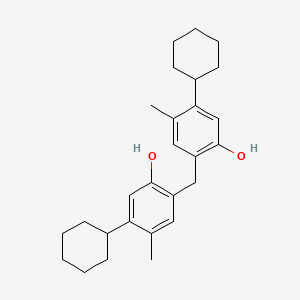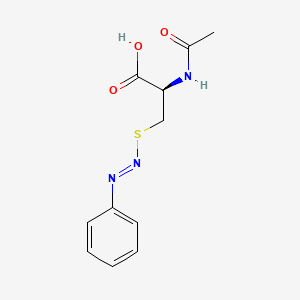
L-Cysteine, N-acetyl-S-(phenylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, N-acetyl-S-(phenylazo)- is a compound that belongs to the class of N-acetyl derivatives of amino acids. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule, along with a phenylazo group attached to the sulfur atom. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(phenylazo)- typically involves the acetylation of L-cysteine followed by the introduction of the phenylazo group. The acetylation process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The phenylazo group can be introduced through a diazotization reaction, where aniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the acetylated cysteine.
Industrial Production Methods
Industrial production of L-Cysteine, N-acetyl-S-(phenylazo)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions
L-Cysteine, N-acetyl-S-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline derivatives.
Substitution: The phenylazo group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylazo derivatives.
科学的研究の応用
L-Cysteine, N-acetyl-S-(phenylazo)- is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in studies related to protein structure and function, as it can modify cysteine residues in proteins.
Industry: The compound is used in the production of dyes and pigments due to its azo group.
作用機序
The mechanism of action of L-Cysteine, N-acetyl-S-(phenylazo)- involves its interaction with various molecular targets. The phenylazo group can undergo reduction to form aniline derivatives, which can interact with biological molecules. The acetyl group can modify cysteine residues in proteins, affecting their structure and function. The compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
類似化合物との比較
L-Cysteine, N-acetyl-S-(phenylazo)- can be compared with other similar compounds such as:
N-Acetyl-L-cysteine: This compound lacks the phenylazo group and is primarily used as a mucolytic agent and antioxidant.
L-Cysteine: The parent amino acid without any modifications, used in protein synthesis and as a dietary supplement.
N-Acetyl-S-phenyl-L-cysteine: Similar to L-Cysteine, N-acetyl-S-(phenylazo)- but without the azo group, used in analytical chemistry.
特性
CAS番号 |
75365-06-9 |
|---|---|
分子式 |
C11H13N3O3S |
分子量 |
267.31 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-phenyldiazenylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H13N3O3S/c1-8(15)12-10(11(16)17)7-18-14-13-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,15)(H,16,17)/t10-/m0/s1 |
InChIキー |
DDUFPRLGKYQAIO-JTQLQIEISA-N |
異性体SMILES |
CC(=O)N[C@@H](CSN=NC1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(=O)NC(CSN=NC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


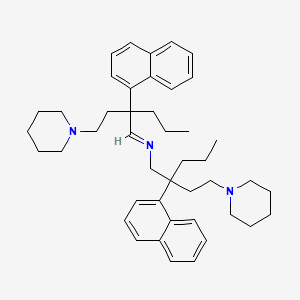
![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)

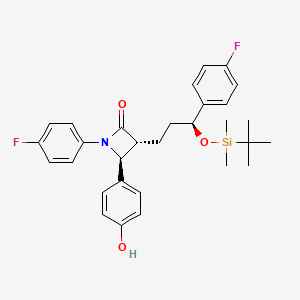

![3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B15289024.png)
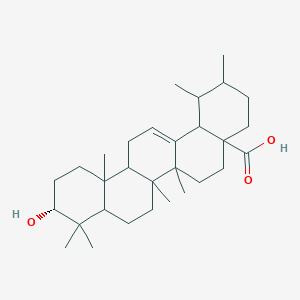
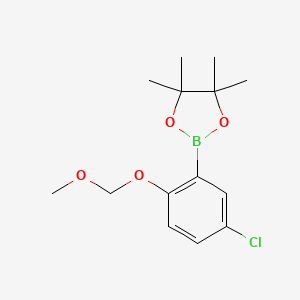

![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)
